

An In-depth Technical Guide to N-Methylmaleimide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methylmaleimide

Cat. No.: B128548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmaleimide (NMM) is a prominent α,β -unsaturated carbonyl compound belonging to the maleimide family. Its strained five-membered ring and electron-deficient double bond confer high reactivity, making it a valuable reagent in organic synthesis and a crucial tool in bioconjugation and drug development. This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of **N-Methylmaleimide**, supplemented with detailed experimental protocols and visualizations to support researchers in their scientific endeavors.

Chemical Properties and Structure

N-Methylmaleimide is a white to light yellow crystalline solid at room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its structure consists of a maleimide ring with a methyl group attached to the nitrogen atom.[\[1\]](#) The key identifiers and physicochemical properties of **N-Methylmaleimide** are summarized in the tables below.

Table 1: Chemical Identifiers of N-Methylmaleimide

Identifier	Value	Reference
IUPAC Name	1-methylpyrrole-2,5-dione	[5] [6] [7]
CAS Number	930-88-1	[1] [6] [8] [9]
Molecular Formula	C ₅ H ₅ NO ₂	[1] [6] [8] [9]
SMILES	CN1C(=O)C=CC1=O	[1] [5] [7] [9]
InChI	InChI=1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3	[1] [6] [7] [9]
InChIKey	SEEVREPSKCQBBF-UHFFFAOYSA-N	[1] [6] [7] [9]

Table 2: Physicochemical Properties of N-Methylmaleimide

Property	Value	Reference
Molecular Weight	111.10 g/mol	[5] [6] [8] [9]
Appearance	Light yellow crystals or powder	[2] [3] [4]
Melting Point	94-96 °C	[2] [9] [10] [11]
Boiling Point	194.1 - 208.19 °C	[2] [10] [12] [13]
Density	~1.29 - 1.31 g/cm ³	[2] [10] [12]
Solubility	Slightly soluble in water. Soluble in organic solvents like acetone, dichloromethane, chloroform, and methanol.	[1] [2] [5] [14]
Flash Point	84.4 °C	[3] [10] [12]

Table 3: Spectroscopic Data of N-Methylmaleimide

Spectroscopic Data	Description	Reference
¹ H NMR	Contains two signals: one for the methyl protons and one for the vinylic protons.	[6][7][12]
¹³ C NMR	Spectral data available.	[7][12]
IR Spectrum	Infrared spectral data is available.	[12][15][16][17]
Mass Spectrum	Mass spectrometry data (electron ionization) is available.	[7][12][15][16]

Reactivity and Applications

The reactivity of **N-Methylmaleimide** is dominated by the electrophilicity of the double bond within the maleimide ring. This makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.

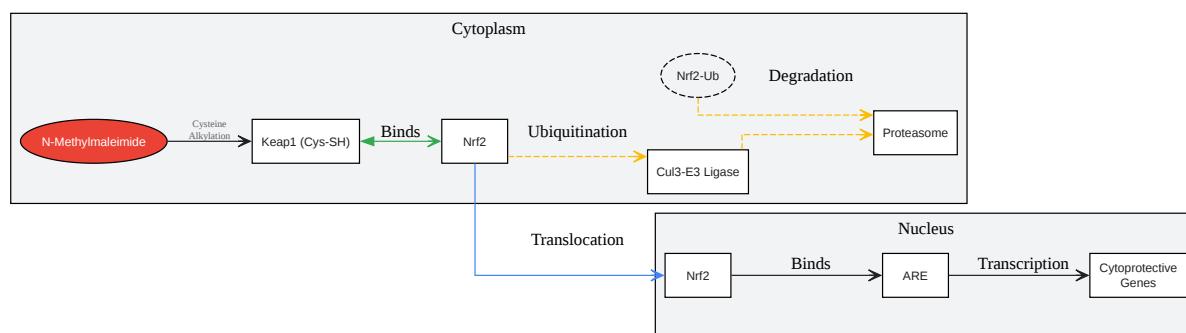
Michael Addition

N-Methylmaleimide readily undergoes Michael addition with nucleophiles, particularly thiols.[1] This reaction is highly efficient and specific, forming a stable covalent thioether bond. This "click" chemistry is widely exploited in bioconjugation to label proteins and peptides at cysteine residues.[18][19] The reaction is most effective in the pH range of 6.5-7.5.[18]

Diels-Alder Reaction

As a dienophile, **N-Methylmaleimide** participates in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives.[4][9] These reactions are valuable for the synthesis of complex cyclic systems.

Polymerization


N-Methylmaleimide can be used as a co-monomer in polymerization reactions, such as atom transfer radical polymerization, to synthesize copolymers with specific microstructures.[9]

Biological Significance and Signaling Pathways

The high reactivity of **N-Methylmaleimide** towards thiols is the basis for its biological activity. It is known to act as a thiol-blocking reagent.[5][8][20] By modifying cysteine residues in proteins, **N-Methylmaleimide** can modulate their function and impact cellular signaling pathways.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[21][22] Keap1, a cysteine-rich protein, acts as a negative regulator of the transcription factor Nrf2. Electrophiles like **N-Methylmaleimide** can react with specific cysteine residues on Keap1.[23] This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing the ubiquitination and subsequent degradation of Nrf2.[22][24] As a result, stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[21][22]

[Click to download full resolution via product page](#)

Modulation of the Keap1-Nrf2 pathway by **N-Methylmaleimide**.

Induction of Apoptosis

Maleimide derivatives have been shown to induce apoptosis in various cell lines.^[3] The mechanism can involve both the intrinsic and extrinsic apoptotic pathways. This can be triggered by modifying critical cysteine residues in proteins involved in cell death regulation, such as caspases or members of the Bcl-2 family.^[3] For instance, maleimides can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.^[7]

Experimental Protocols

Synthesis of N-Methylmaleimide

This protocol describes a general method for the synthesis of **N-Methylmaleimide** from maleic anhydride and methylamine hydrochloride.^{[2][13]}

Materials:

- Maleic anhydride
- Methylamine hydrochloride
- Potassium acetate
- Acetic acid
- Sodium bicarbonate solution
- Diethyl ether
- Anhydrous sodium sulfate
- Brine solution

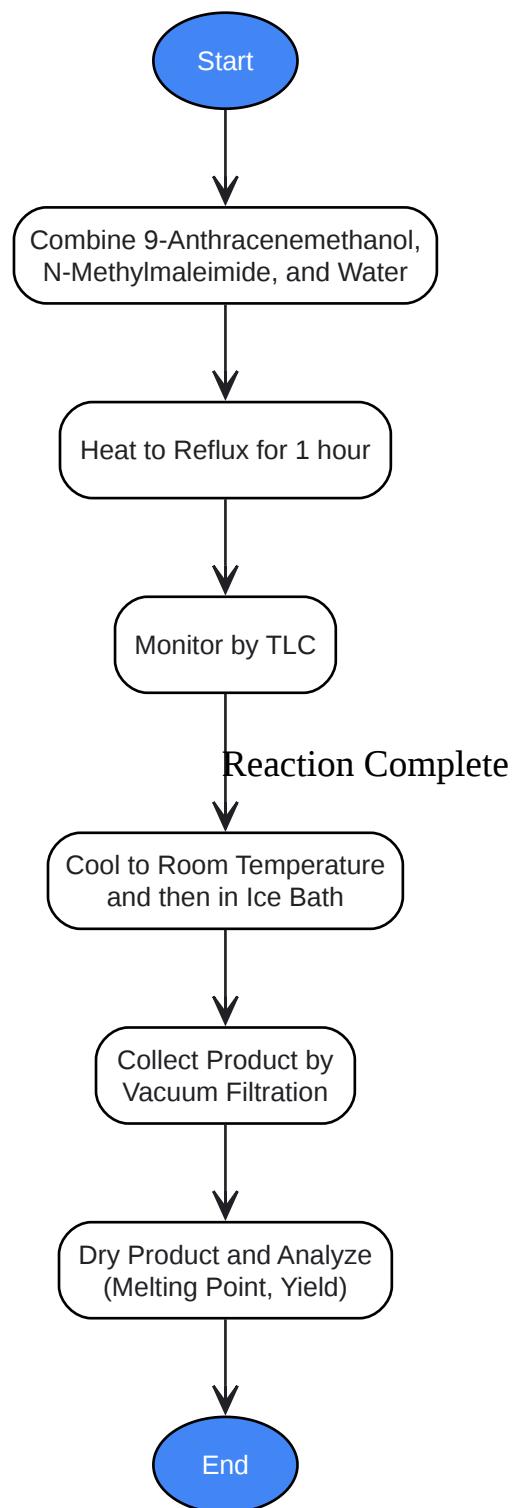
Procedure:

- To a solution of acetic acid, add maleic anhydride and potassium acetate and stir thoroughly.
^{[2][13]}

- Add methylamine hydrochloride to the mixture.[2][13]
- Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.[2][13]
- After the reaction is complete, cool the mixture to room temperature (25-30 °C).[2][13]
- Slowly pour the reaction mixture into a pre-cooled sodium bicarbonate solution.[2]
- Extract the aqueous layer with diethyl ether (3 times).[2]
- Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.[2]
- Remove the solvent by distillation under reduced pressure to obtain **N-methylmaleimide**.[2]

Diels-Alder Reaction with 9-Anthracenemethanol

This protocol details a green chemistry approach to the Diels-Alder reaction between **N-Methylmaleimide** and 9-anthracenemethanol using water as a solvent.[1][2][5]


Materials:

- 9-Anthracenemethanol
- **N-Methylmaleimide**
- Water
- Ethyl acetate
- Hexanes
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, combine 9-anthracenemethanol and water.[1][5]

- Add **N-Methylmaleimide** (3 equivalents) to the flask.[[1](#)]
- Fit the flask with a water-cooled condenser and heat the mixture to reflux with stirring for 1 hour.[[1](#)][[5](#)]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.[[1](#)][[2](#)]
- Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[[1](#)][[2](#)]
- Chill the flask in an ice bath to precipitate the product.[[1](#)][[2](#)]
- Collect the crystalline product by vacuum filtration.[[2](#)][[5](#)]
- Dry the product, record the melting point, and calculate the percentage yield. The expected melting point of the product is in the range of 237-239 °C.[[2](#)]

[Click to download full resolution via product page](#)

Experimental workflow for the Diels-Alder reaction.

Michael Addition of a Thiol to N-Methylmaleimide (General Protocol)

This protocol provides a general procedure for the conjugation of a thiol-containing molecule to **N-Methylmaleimide**.

Materials:

- Thiol-containing compound (e.g., protein with cysteine residues)
- **N-Methylmaleimide**
- Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)
- Anhydrous organic solvent (e.g., DMF or DMSO) for NMM stock solution
- Inert gas (e.g., nitrogen or argon)

Procedure:

- Dissolve the thiol-containing protein in the degassed buffer to a concentration of 1-10 mg/mL.^[4]
- Prepare a stock solution of **N-Methylmaleimide** (e.g., 10 mM) in an anhydrous organic solvent.^[4]
- Add the **N-Methylmaleimide** stock solution to the protein solution at a 10-20 molar excess.
^[4]
- Gently mix the reaction and flush the vial with an inert gas before sealing.^[4]
- Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C, protected from light.^[4]
- The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography to remove excess **N-Methylmaleimide**.

Safety and Handling

N-Methylmaleimide is a corrosive and harmful substance.[1][4] It can cause skin and eye irritation and is harmful if swallowed or inhaled.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. [19] All manipulations should be performed in a well-ventilated area or a chemical fume hood. [4][19]

Conclusion

N-Methylmaleimide is a versatile and highly reactive compound with significant applications in both synthetic organic chemistry and the life sciences. Its ability to selectively react with thiols has made it an indispensable tool for bioconjugation, enabling the development of antibody-drug conjugates, fluorescently labeled proteins, and other advanced biomaterials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cs.gordon.edu [cs.gordon.edu]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons [pubmed.ncbi.nlm.nih.gov]
- 9. Diels-Alder Reaction | Hunter College CUNY - Edubirdie [edubirdie.com]
- 10. N-phenylmaleimide induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. N-Ethylmaleimide differentially inhibits substrate uptake by and ligand binding to the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. chemrxiv.org [chemrxiv.org]
- 17. vdoc.pub [vdoc.pub]
- 18. vectorlabs.com [vectorlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. scbt.com [scbt.com]
- 21. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]
- 22. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylmaleimide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128548#n-methylmaleimide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com